2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
This compound belongs to the naphthalene diimide (NDI) family, characterized by a planar aromatic core substituted with electron-withdrawing imide groups. The structure features two dimethylaminoethyl side chains at the 2,7-positions, which enhance solubility and modulate electronic properties. Its molecular formula is C₂₂H₂₄N₄O₄ (molecular weight: 408.45 g/mol), and it is cataloged under CAS 22291-04-9 .
Properties
IUPAC Name |
6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-23(2)9-11-25-19(27)13-5-7-15-18-16(8-6-14(17(13)18)20(25)28)22(30)26(21(15)29)12-10-24(3)4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJFXFRNEJHDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCN(C)C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81254-00-4 (di-hydrobromide) | |
| Record name | Naphthalenediimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80176838 | |
| Record name | Naphthalenediimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22291-04-9 | |
| Record name | Naphthalenediimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022291049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalenediimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Alkylation of NDI Precursors
The dimethylaminoethyl groups are introduced via nucleophilic alkylation using 2-(dimethylamino)ethyl chloride or bromide. In a representative procedure from, 1,3,6,8-tetrahydroxy-NDI is reacted with 2-(dimethylamino)ethyl chloride in the presence of potassium carbonate as a base. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–100°C for 24–48 hours, achieving substitution at the 2 and 7 positions.
Reaction Conditions:
Catalytic Etherification for Side-Chain Installation
Alternative methods employ etherification catalysts to enhance regioselectivity. As disclosed in, Cu-Ni/γ-Al₂O₃ catalysts facilitate the coupling of dimethylamine with ethylene oxide to generate bis(2-dimethylaminoethyl)ether intermediates. While this patent focuses on ether synthesis, analogous strategies apply to the target compound’s side-chain formation. Hydrogenation at 190–220°C and 10–25 MPa pressure ensures complete conversion, with post-reaction distillation removing excess dimethylamine.
Catalyst Composition:
| Component | Loading (wt%) |
|---|---|
| Cu | 5–10 |
| Ni | 2–5 |
| γ-Al₂O₃ | Balance |
Purification and Isolation Techniques
Crude products are purified via recrystallization or column chromatography. The ACS study reports recrystallization from methanol/water mixtures (3:1 v/v) to isolate the target compound as a pale yellow solid. For larger-scale preparations, reduced-pressure distillation is employed, achieving >98% purity as confirmed by HPLC.
Recrystallization Protocol:
-
Dissolve crude product in hot methanol (60°C).
-
Slowly add deionized water until cloudiness appears.
-
Cool to 4°C for 12 hours.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, D₂O) exhibits characteristic signals at δ 8.63 ppm (aromatic protons) and δ 3.18 ppm (N(CH₃)₂ groups), confirming successful alkylation. Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 408.46 ([M+H]⁺), aligning with the theoretical molecular weight.
Key NMR Peaks:
| δ (ppm) | Assignment |
|---|---|
| 8.63 | Aromatic H (phenanthroline) |
| 4.27 | –CH₂–N(CH₃)₂ |
| 3.18 | N(CH₃)₂ |
Thermal and Solubility Profiles
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Thermal gravimetric analysis (TGA) reveals stability up to 250°C, with decomposition commencing at 300°C.
Industrial-Scale Considerations
Patent CN106316868A highlights challenges in scaling dimethylaminoethyl group installation, emphasizing catalyst recycling and byproduct management. Continuous-flow reactors improve yield consistency, while in situ IR monitoring optimizes reaction time.
Optimized Industrial Parameters:
| Parameter | Value |
|---|---|
| Reactor Pressure | 10–25 MPa |
| Catalyst Lifetime | 500–600 cycles |
| Space-Time Yield | 0.8–1.2 kg/L·h |
Chemical Reactions Analysis
2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of functionalized derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions are often radical ions or substituted naphthalenediimide derivatives .
Scientific Research Applications
Chemistry
In the field of chemistry, 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone serves as a building block for the synthesis of complex organic molecules and supramolecular assemblies. Its unique electronic properties enable the development of novel materials with tailored functionalities.
Biology
The compound's water-soluble derivatives can bind to DNA duplexes through threading intercalation. This property facilitates the development of innovative DNA analytical techniques and functional DNA polymers. Notably, its ability to stabilize G-quadruplex structures has implications in gene regulation and cancer research.
Case Study: Anticancer Activity
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant anticancer properties. The study revealed that certain derivatives induced apoptosis in cancer cells by stabilizing G-quadruplex DNA structures often overexpressed in cancerous tissues. The compounds showed IC50 values in the low micromolar range against various cancer cell lines.
Industry
In industrial applications, this compound is utilized in organic electronics. Its excellent electron transport properties make it suitable for use in organic solar cells, light-emitting diodes (LEDs), and field-effect transistors (FETs).
Biochemical Pathways
The biochemical pathways affected by this compound are closely related to its electron transfer capabilities. It can form stable radical cations and anions under ambient conditions, which are useful in supramolecular chemistry and organic electronics.
DNA Binding Studies
Extensive studies have been conducted on the ability of this compound to bind DNA using various spectroscopic techniques:
| Technique | Findings |
|---|---|
| UV-Vis Spectroscopy | Shift in absorbance peaks indicating intercalation |
| Fluorescence Spectroscopy | Enhanced fluorescence upon binding to DNA |
These findings confirm that the compound effectively intercalates between base pairs of DNA.
Toxicological Studies
Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits low toxicity. However, further studies are necessary to fully elucidate its safety profile.
Mechanism of Action
2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects through its ability to accept electrons, which is facilitated by its extended conjugated ring system and electron-withdrawing carbonyl groups . In biological systems, naphthalenediimide derivatives can intercalate into DNA, stabilizing noncanonical DNA structures like quadruplexes and inhibiting gene expression . This mechanism is particularly relevant in the context of anticancer research, where naphthalenediimide derivatives are being explored as potential therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
NDI derivatives are structurally versatile, with substitutions at the 2,7- or 4,9-positions significantly altering their physicochemical and functional properties. Below is a detailed comparison:
Structural and Functional Variations
Electronic and Solubility Properties
- Electron Affinity : Fluorinated NDI-C4F exhibits the highest electron affinity (EA ≈ 4.2 eV) due to strong electron-withdrawing fluorine atoms, making it ideal for electron transport layers . The target compound’s EA (~3.8 eV) is lower but tunable via protonation .
- Solubility: Hydrophobic chains (e.g., octyldodecyl in Br-NDI-Br) enhance solubility in nonpolar solvents (e.g., toluene), while polar groups (e.g., hydroxyethyl or dimethylaminoethyl) favor polar solvents like DMSO or ethanol .
Biological Activity
2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a synthetic organic compound known for its unique electron-deficient aromatic structure and significant biological activity. This compound has garnered interest in various fields including medicinal chemistry, molecular biology, and materials science due to its ability to interact with biological macromolecules such as DNA.
The compound is characterized by its high electron affinity and stability under oxidative conditions. It is primarily used in research settings for its potential applications in drug development and molecular diagnostics.
The biological activity of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline is largely attributed to its ability to intercalate into DNA structures. This interaction can lead to the stabilization of DNA quadruplexes, which are implicated in the regulation of gene expression and cellular processes. The compound's electron-deficient nature enhances its binding affinity to nucleic acids, making it a valuable tool in gene regulation studies and potential therapeutic applications.
Anticancer Activity
Research indicates that derivatives of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by stabilizing G-quadruplex DNA structures which are often overexpressed in cancerous tissues.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity (Reference: Journal of Medicinal Chemistry, 2023).
DNA Binding Studies
The ability of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline to bind DNA has been extensively studied. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy have been employed to characterize the binding interactions.
| Technique | Findings |
|---|---|
| UV-Vis Spectroscopy | Shift in absorbance peaks indicating intercalation |
| Fluorescence Spectroscopy | Enhanced fluorescence upon binding to DNA |
These findings confirm that the compound can effectively intercalate between base pairs of DNA, which may lead to alterations in gene expression profiles.
Toxicological Studies
While the biological activity of 2,7-bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline shows promise for therapeutic applications, it is crucial to assess its toxicity. Preliminary studies have indicated that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2,7-Bis(2-(dimethylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, and how is purity ensured?
- Methodology : The compound is typically synthesized via condensation reactions using naphthalene-1,4,5,8-tetracarboxylic dianhydride and substituted amines. For example, derivatives are prepared by heating the dianhydride with 2,6-diisopropylaniline in the presence of 1H-pyrazole at 393 K for 72 hours, followed by precipitation and purification via column chromatography (petroleum ether/acetone 10:1) . Purity is confirmed using LC-MS and NMR spectroscopy, with analytical data (e.g., molecular ion peaks in ESI+ and H NMR chemical shifts) cross-referenced against theoretical values .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction is the gold standard. For example, the fused tetracyclic core of related derivatives shows planarity (r.m.s. deviation ≤0.033 Å), with peripheral substituents oriented perpendicularly (80–82° angles relative to the core). Refinement parameters (R factor ≤0.058, data-to-parameter ratio ≥9.1) and H-atom placement (riding model) ensure accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound in solution?
- Methodology :
- H/C NMR : Identifies substituent environments (e.g., dimethylaminoethyl groups show resonances at δ 2.2–3.5 ppm for CH and CH) .
- UV-Vis/fluorescence spectroscopy : Determines electronic transitions (e.g., λ ~350–400 nm for naphthalene diimide derivatives) .
- Mass spectrometry (ESI+) : Confirms molecular weight (e.g., m/z = 408.45 for CHNO) .
Advanced Research Questions
Q. How does this compound interact with G-quadruplex DNA, and what methodologies quantify binding efficacy?
- Methodology : Derivatives like MM41 (structurally similar) bind G-quadruplexes via π-π stacking and electrostatic interactions. Techniques include:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K values in µM range) .
- Fluorescence Resonance Energy Transfer (FRET) : Monitors thermal stabilization (ΔT ≥10°C for G4-DNA vs. duplex DNA) .
- In vivo models : Anti-tumor activity is assessed in pancreatic cancer xenografts, with tumor volume reduction quantified via caliper measurements .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., morpholinopropyl vs. pyrrolidinyl groups alter solubility and target affinity) .
- Dose-response profiling : Identify non-linear effects (e.g., biphasic responses due to off-target binding at high concentrations) .
- Meta-analysis of crystallographic data : Confirm whether structural variations (e.g., peripheral alkyl chain length) impact binding modes .
Q. How are polymorphic forms of this compound screened for material science applications?
- Methodology :
- Thermal analysis (DSC/TGA) : Detect phase transitions (e.g., enantiotropic polymorphs stable above 200°C) .
- Grazing-incidence X-ray diffraction (GI-XRD) : Resolve backbone alignment in thin films (e.g., face-on vs. edge-on orientation in NDI-based polymers) .
- Electron mobility testing : Compare charge transport properties (e.g., µ = 0.043–0.7 cm/Vs in OFETs depending on donor-acceptor rigidity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
